7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted at the 7-position with a benzo[d][1,3]dioxol-5-yl group and a 2-methoxyethyl substituent at the 3-position. The quinazoline-dione core is a pharmacologically privileged scaffold known for anticonvulsant, antimicrobial, and kinase inhibitory activities . The 2-methoxyethyl side chain likely improves solubility compared to bulkier alkyl substituents, balancing pharmacokinetic properties .
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-27-7-6-24-19(25)13-4-2-12(8-14(13)21-20(24)26)18-22-17(23-30-18)11-3-5-15-16(9-11)29-10-28-15/h2-5,8-9H,6-7,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJXLALVURPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. Its structural complexity suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4 |
| Molecular Weight | 342.36 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Research indicates that it may interact with:
- EGFR (Epidermal Growth Factor Receptor) : The compound shows potential in inhibiting EGFR signaling, which is crucial for cancer cell growth.
- Apoptosis Pathways : Studies suggest modulation of apoptosis-related proteins such as Bax and Bcl-2, promoting cancer cell death while sparing normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound across various cancer cell lines. For instance:
-
HepG2 (Liver Cancer) :
- IC50 : 2.38 µM
- Mechanism : Induction of apoptosis via mitochondrial pathways.
-
HCT116 (Colon Cancer) :
- IC50 : 1.54 µM
- Mechanism : Inhibition of cell cycle progression at the G1 phase.
-
MCF7 (Breast Cancer) :
- IC50 : 4.52 µM
- Mechanism : Modulation of estrogen receptor signaling pathways.
These findings suggest that the compound exhibits significant cytotoxic effects against cancer cells while demonstrating low toxicity towards normal cell lines (IC50 > 150 µM) .
Comparative Efficacy
A comparative analysis with standard chemotherapeutics reveals that this compound may offer enhanced efficacy:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-(...)-dione | HepG2 | 2.38 | |
| Doxorubicin | HepG2 | 7.46 | |
| 7-(...)-dione | HCT116 | 1.54 | |
| Doxorubicin | HCT116 | 8.29 | |
| 7-(...)-dione | MCF7 | 4.52 | |
| Doxorubicin | MCF7 | 4.56 |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the benzo[d][1,3]dioxole structure:
- A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity with some compounds showing IC50 values lower than standard drugs like doxorubicin .
- Molecular docking studies indicate strong binding affinities to EGFR and other kinases involved in tumorigenesis, suggesting a targeted approach to cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the quinazoline-dione core, oxadiazole substituents, and side chains. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Quinazoline-Oxadiazole Derivatives
Key Observations:
Role of Benzo[d][1,3]dioxol Group :
- The benzo[d][1,3]dioxol-5-yl substituent in the target compound enhances lipophilicity (calculated logP ~2.9) compared to the phenyl analog (logP ~2.4) . This group may improve blood-brain barrier penetration, relevant for anticonvulsant applications .
- In contrast, the 7-chloro-benzoxadiazole substituent in Compound 5 () introduces electronegative chlorine, which likely enhances antimicrobial activity via halogen bonding .
3.1) . The methyl group in the phenyl analog () offers minimal steric or electronic effects, possibly limiting its bioactivity .
Oxadiazole vs. Benzoxadiazole :
- The 1,2,4-oxadiazole ring in the target compound provides greater metabolic stability than the benzoxadiazole in Compound 5, which contains a labile N-O bond .
Anticonvulsant Potential: The pyrazole analog () demonstrated 60% seizure inhibition in murine models, attributed to the benzo[d][1,3]dioxol group’s electron-donating effects . The target compound’s quinazoline core and oxadiazole ring may synergize for enhanced GABAergic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
